molecular formula C13H16O3 B14840070 2-(Cyclohexyloxy)-5-hydroxybenzaldehyde

2-(Cyclohexyloxy)-5-hydroxybenzaldehyde

Katalognummer: B14840070
Molekulargewicht: 220.26 g/mol
InChI-Schlüssel: RSPKXHRLHYZFFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Cyclohexyloxy)-5-hydroxybenzaldehyde is an organic compound that features a benzaldehyde core substituted with a hydroxy group at the 5-position and a cyclohexyloxy group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexyloxy)-5-hydroxybenzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxy-5-bromobenzaldehyde with cyclohexanol in the presence of a base such as potassium carbonate. The reaction typically proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the cyclohexyloxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity compounds.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Cyclohexyloxy)-5-hydroxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can participate in substitution reactions, forming ethers or esters depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base for ether formation.

Major Products Formed

    Oxidation: 2-(Cyclohexyloxy)-5-hydroxybenzoic acid.

    Reduction: 2-(Cyclohexyloxy)-5-hydroxybenzyl alcohol.

    Substitution: 2-(Cyclohexyloxy)-5-alkoxybenzaldehyde (for ether formation).

Wissenschaftliche Forschungsanwendungen

2-(Cyclohexyloxy)-5-hydroxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(Cyclohexyloxy)-5-hydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its potential antimicrobial activity could be due to its interaction with bacterial cell membranes, leading to cell lysis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(Cyclohexyloxy)-4-hydroxybenzaldehyde
  • 2-(Cyclohexyloxy)-3-hydroxybenzaldehyde
  • 2-(Cyclohexyloxy)-6-hydroxybenzaldehyde

Uniqueness

2-(Cyclohexyloxy)-5-hydroxybenzaldehyde is unique due to the specific positioning of the hydroxy and cyclohexyloxy groups on the benzaldehyde core. This unique arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Eigenschaften

Molekularformel

C13H16O3

Molekulargewicht

220.26 g/mol

IUPAC-Name

2-cyclohexyloxy-5-hydroxybenzaldehyde

InChI

InChI=1S/C13H16O3/c14-9-10-8-11(15)6-7-13(10)16-12-4-2-1-3-5-12/h6-9,12,15H,1-5H2

InChI-Schlüssel

RSPKXHRLHYZFFA-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)OC2=C(C=C(C=C2)O)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.